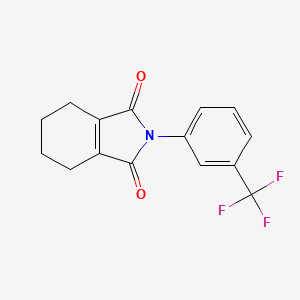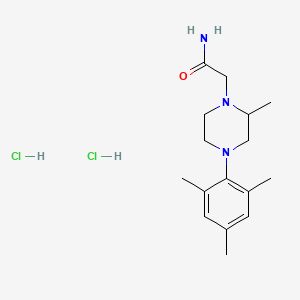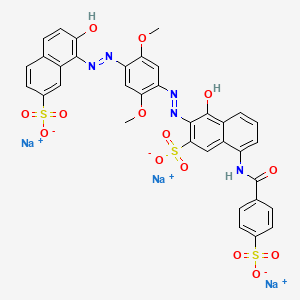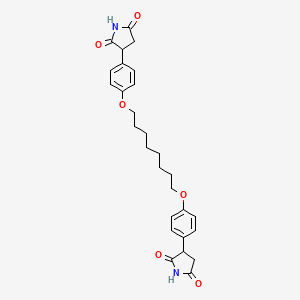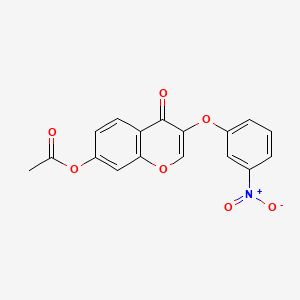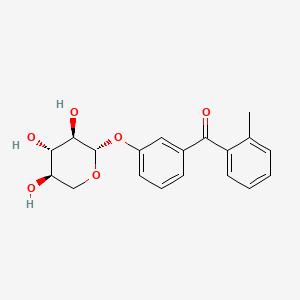
1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine atoms and the quinazolinone core structure suggests that this compound may have significant pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of 1-Piperidineacetic acid with the brominated quinazolinone derivative using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace bromine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The presence of bromine atoms may enhance the compound’s binding affinity or selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Brominated organic compounds: Compounds with bromine atoms in their structure.
Uniqueness
1-Piperidineacetic acid, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinzolinyl)ethyl ester is unique due to the specific combination of the quinazolinone core, bromine atoms, and piperidineacetic acid ester
Propiedades
Número CAS |
110022-74-7 |
|---|---|
Fórmula molecular |
C18H21Br2N3O3 |
Peso molecular |
487.2 g/mol |
Nombre IUPAC |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-piperidin-1-ylacetate |
InChI |
InChI=1S/C18H21Br2N3O3/c1-12-21-17-14(9-13(19)10-15(17)20)18(25)23(12)7-8-26-16(24)11-22-5-3-2-4-6-22/h9-10H,2-8,11H2,1H3 |
Clave InChI |
UFWAREMRRFBPDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



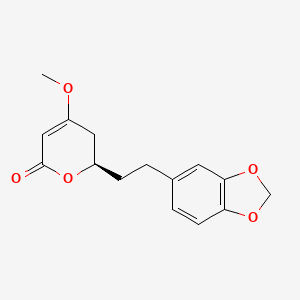

![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
